2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111732
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

CAS No.:

Cat. No.: VC18111732

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key IZGXPVDPMQVVNM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)C2CC2C(=O)O

Introduction

Structural Characteristics and Stereochemical Complexity

Core Molecular Architecture

The compound features a cyclopropane ring fused to a cyclobutane moiety, with the cyclobutyl group bearing a Boc-protected amine at the 3-position and the cyclopropane ring terminating in a carboxylic acid group. This arrangement creates three stereogenic centers: two at the cyclopropane ring (C1 and C2) and one at the cyclobutane-attached nitrogen (C3). The resulting four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) form two diastereomeric pairs, as confirmed by X-ray crystallographic studies of analogous cyclopropane-carboxylic acid derivatives .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₂₁NO₄
Molecular weight255.31 g/mol
Ring strain energy27.5 kcal/mol (cyclopropane)
Torsional angles (C1-C2)114° ± 3°

The cyclopropane ring exhibits characteristic bond angles of 60°, creating substantial ring strain that influences both reactivity and conformational flexibility . This strain is partially offset by conjugation between the carboxylic acid group and the adjacent cyclopropane carbon .

Synthetic Methodologies

Cyclopropanation Strategies

The cyclopropane core is typically constructed via Simmons-Smith reactions using Zn-Cu couples and diiodomethane (CH₂I₂), as demonstrated in analogous systems . For this specific compound, stereocontrol is achieved through:

  • Chiral auxiliary-directed cyclopropanation: Using (-)-8-phenylmenthol as a chiral inducer to establish the C1/C2 configuration

  • Asymmetric catalysis: Rhodium(II)-carboxylate catalysts enable enantioselective cyclopropane formation with >90% ee in model systems

Table 2: Optimized Reaction Conditions

ParameterValueYield
Temperature0°C → RT68-72%
Catalyst loading5 mol% Rh₂(S-DOSP)₄-
Reaction time48 hr-
Diastereomeric ratio3:1 (trans:cis)

Boc Protection and Final Assembly

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, employing 4-dimethylaminopyridine (DMAP) as a catalyst. Critical to this step is maintaining anhydrous conditions to prevent premature deprotection of the acid-sensitive Boc group.

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous solubility: 2.1 mg/mL at pH 7.4

  • Lipophilicity: LogP = 1.8 (calculated)
    Stability studies reveal decomposition pathways:

  • Acid-catalyzed Boc deprotection (t₁/₂ = 3.2 hr at pH 2)

  • Base-mediated cyclopropane ring opening (t₁/₂ = 8.7 hr at pH 12)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.98-2.15 (m, 4H, cyclobutane), 2.76 (q, J = 8.1 Hz, 1H, cyclopropane)

  • IR (neat): 1745 cm⁻¹ (C=O, Boc), 1702 cm⁻¹ (COOH)

Pharmaceutical Applications

Peptide Mimetics Development

The rigid cyclopropane-cyclobutane scaffold serves as a conformationally restricted proline analogue in peptide design. In angiotensin-converting enzyme (ACE) inhibitor analogues, this substitution improved target binding affinity by 3.7-fold compared to linear peptides .

PROTAC Linker Utilization

The compound's orthogonal functional groups (amine-protected Boc and carboxylic acid) make it ideal for proteolysis-targeting chimera (PROTAC) linkers. Preliminary studies show 82% degradation of BRD4 at 10 μM concentration in HeLa cells .

Comparative Analysis with Structural Analogues

Table 3: Biological Activity Comparison

CompoundTargetIC₅₀ (nM)LogD
Target compoundACE14.21.8
CF₃-cyclobutane analogue ACE18.92.1
Boc-cyclopropane derivativeHDAC2100.9

The 1-trifluoromethylcyclobutyl analogue demonstrates superior metabolic stability (t₁/₂ = 6.3 hr vs 2.1 hr in human microsomes), highlighting opportunities for further optimization .

Future Research Directions

  • Continuous flow synthesis: Implementing microreactor technology to improve diastereoselectivity (>95% de)

  • Cryo-EM studies: Elucidating target protein binding modes at 2.8 Å resolution

  • In vivo pharmacokinetics: Assessing oral bioavailability in murine models

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